2,6-Dimethoxy-3-nitrobenzamide
Description
Overview of Substituted Benzamide (B126) Compounds in Chemical Research
Benzamide, a simple amide derivative of benzoic acid, serves as a foundational scaffold for a vast array of compounds with significant applications in medicinal chemistry and materials science. wikipedia.org The versatility of the benzamide structure allows for the introduction of various substituents onto the benzene (B151609) ring, leading to a diverse range of pharmacological activities. mdpi.com Substituted benzamides are known to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com They are crucial building blocks in organic synthesis, providing a stable and readily accessible framework for creating complex molecules. mdpi.com The amide group itself is a key feature, capable of forming hydrogen bonds with biological targets such as enzymes, which is often crucial for therapeutic efficacy. nih.gov Research has shown that even minor modifications to the substituents on the benzamide ring can lead to significant changes in biological activity, making this class of compounds a fertile ground for drug discovery and development. acs.orgresearchgate.net
Contextualizing 2,6-Dimethoxy-3-nitrobenzamide within Aromatic Nitro Compounds and Methoxylated Structures
This compound is a multifaceted molecule that incorporates three key structural features: a benzamide core, two methoxy (B1213986) groups, and a nitro group. Each of these components imparts distinct electronic and steric properties that collectively define the character of the entire molecule.
Aromatic Nitro Compounds: These are organic compounds containing one or more nitro groups (–NO₂) attached to an aromatic ring. numberanalytics.comnumberanalytics.com The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring. numberanalytics.comwikipedia.org This property generally makes the ring less susceptible to electrophilic substitution but more prone to nucleophilic aromatic substitution. wikipedia.org Aromatic nitro compounds are pivotal intermediates in the synthesis of a wide range of industrial chemicals, including pharmaceuticals, dyes, and explosives. numberanalytics.comnih.gov Their synthesis is most commonly achieved through the nitration of an aromatic ring using a mixture of nitric acid and sulfuric acid. numberanalytics.comwikipedia.org
The combination of electron-donating methoxy groups and a powerful electron-withdrawing nitro group on the same benzamide ring suggests a complex interplay of electronic effects in this compound, making it a compound of considerable interest for synthetic and medicinal chemists.
Current Research Landscape and Gaps for this compound
A review of the current scientific literature reveals a significant gap in research specifically focused on this compound. While extensive research exists on substituted benzamides, aromatic nitro compounds, and molecules containing methoxy groups, this particular combination appears to be largely unexplored. There is a lack of published studies detailing its synthesis, characterization, or potential applications.
This absence of specific data highlights an opportunity for new research. Investigating the synthesis of this compound, characterizing its physical and chemical properties, and exploring its potential biological activities could provide valuable insights. The unique electronic environment created by the competing effects of the methoxy and nitro groups could lead to novel reactivity or biological functions. Future research could focus on its potential as an intermediate in organic synthesis or as a scaffold for new therapeutic agents.
Data Tables
To provide context for the potential properties of this compound, the following tables detail the properties of its core and related structural components.
Table 1: Properties of Parent and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Benzamide | 55-21-0 | C₇H₇NO | 121.14 | 127-130 |
| 3-Nitrobenzamide | 645-09-0 | C₇H₆N₂O₃ | 166.13 | 140-143 |
| 2,6-Dimethoxy-3-nitrobenzoic acid | 55776-17-5 | C₉H₉NO₆ | 227.17 | Not Available |
Data sourced from various chemical databases. wikipedia.orgchemicalbook.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-4-3-5(11(13)14)8(16-2)7(6)9(10)12/h3-4H,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRTQDNVHJBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Direct Synthesis Pathways to 2,6-Dimethoxy-3-nitrobenzamide
The most direct and logical approach to the synthesis of this compound involves the formation of the amide bond from a suitable carboxylic acid precursor.
The principal and most common route to this compound is through the amidation of its corresponding carboxylic acid, 2,6-dimethoxy-3-nitrobenzoic acid. biosynth.com This precursor, a stable crystalline solid, serves as the immediate starting material for the introduction of the amide functionality.
The conversion of a carboxylic acid to a primary amide can be achieved through several well-established methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive acylating agent, such as an acyl chloride or an activated ester, which then reacts with ammonia (B1221849) or an ammonia equivalent.
However, direct amidation methods that avoid the isolation of reactive intermediates are often preferred for their operational simplicity and improved atom economy. nih.gov A variety of modern coupling reagents can facilitate this transformation. These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine source.
Given the steric hindrance around the carboxyl group in 2,6-dimethoxy-3-nitrobenzoic acid, posed by the two ortho-methoxy groups, the choice of coupling reagent is critical. Reagents known to be effective for sterically demanding substrates, such as those based on carbodiimides (e.g., EDC with an additive like Oxyma) or phosphonium (B103445) salts (e.g., PyBOP), could be employed. luxembourg-bio.com Alternatively, titanium-based reagents like titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines, even with hindered substrates. nih.gov
Recent advances in catalysis have introduced methods for direct amidation that minimize waste. Boron-based catalysts, for example, have been shown to promote the condensation of carboxylic acids and amines, often requiring the removal of water to drive the reaction to completion. acs.orgacs.org Other catalytic systems, including those based on iron or manganese, offer pathways for amide bond formation with reduced environmental impact. mdpi.comnih.gov
Table 1: Potential Reagents for Amidation of 2,6-Dimethoxy-3-nitrobenzoic Acid
| Reagent Class | Specific Example(s) | Key Features |
| Carbodiimides | EDC/Oxyma, DIC/HOPO | Widely used, effective for many substrates. luxembourg-bio.com |
| Phosphonium Salts | PyBOP, HBTU, HATU | High reactivity, suitable for peptide synthesis. |
| Boron-based | Boronic acids, B(OCH₂CF₃)₃ | Catalytic or stoichiometric, mild conditions. acs.orgacs.org |
| Metal-based | TiCl₄, ZrCl₄ | Lewis acid mediated condensation. nih.gov |
This table is generated based on general principles of amidation and may not reflect experimentally verified methods for this specific compound.
Beyond the amidation of the pre-formed carboxylic acid, alternative synthetic strategies can be envisioned for the construction of this compound.
One such pathway could involve the nitration of a 2,6-dimethoxybenzamide (B3031262) precursor. herts.ac.uk The directing effects of the two methoxy (B1213986) groups and the amide group would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the C3 position. The amide group is an ortho-, para-director, while the methoxy groups are also strong ortho-, para-directors. The combined effect would likely favor nitration at the positions ortho and para to the methoxy groups. However, the steric hindrance between the two methoxy groups might influence the final substitution pattern.
Another potential route is the hydrolysis of a corresponding benzonitrile (B105546) (2,6-dimethoxy-3-nitrobenzonitrile). The synthesis of benzamides from benzonitriles is a well-established transformation, which can be performed under either acidic or basic conditions. researchgate.net This approach would shift the synthetic challenge to the preparation of the substituted benzonitrile intermediate.
A more direct, albeit less common, method could be the direct electrophilic aromatic substitution of a 1,3-dimethoxy-2-nitrobenzene (B1582284) with a carboxamidation agent . Reagents like cyanoguanidine in the presence of a superacid have been shown to convert arenes directly into primary benzamides. nih.gov The feasibility of this route would depend on the reactivity of the substituted benzene (B151609) ring and the tolerance of the nitro group to the strong acidic conditions.
Utilization of this compound as a Synthetic Building Block
The true value of a chemical compound often lies in its potential as a precursor for more elaborate molecular structures. This compound, with its array of functional groups, is well-suited for this role.
As a highly functionalized aromatic compound, this compound can serve as a key intermediate in multi-step synthetic sequences. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as diazotization followed by substitution, or acylation to form more complex amides. The amide group itself can be hydrolyzed back to the carboxylic acid if needed, or potentially undergo further transformations. The methoxy groups can be cleaved to reveal phenol (B47542) functionalities, opening up another avenue for chemical modification. These latent functionalities make it a valuable scaffold for building a diverse range of target molecules, including those with potential applications in medicinal chemistry and materials science. For instance, substituted benzamides are known components of various biologically active compounds. nih.govresearchgate.net
A particularly important application of ortho-nitrobenzamides is in the synthesis of nitrogen-containing heterocyclic compounds. The proximity of the nitro group and the amide functionality allows for intramolecular cyclization reactions upon reduction of the nitro group.
One of the most prominent transformations is the reductive cyclization to form quinazolinones . researchgate.net The reduction of the nitro group in an o-nitrobenzamide generates a transient 2-aminobenzamide (B116534) intermediate. This intermediate can then react with an aldehyde or ketone, either in a separate step or in a one-pot fashion, to yield a dihydroquinazolinone, which can be subsequently oxidized to the aromatic quinazolinone. This strategy is a powerful tool for the construction of this important heterocyclic core, which is found in many biologically active molecules. Reductive cyclization of nitroarenes can be achieved using various methods, including catalytic hydrogenation or visible light photoredox catalysis. nih.govresearchgate.net
Table 2: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Key Transformation | Resulting Heterocycle Core |
| This compound | Reductive Cyclization | Quinazolinone |
| This compound | Reductive Cyclization with Aldehyde | Dihydroquinazolinone |
This table illustrates potential synthetic applications based on known reactivity of related compounds.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com These principles can be applied to the synthesis of this compound to enhance its sustainability.
A key area for improvement is the choice of solvents . Traditional amidation reactions often use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF), which are associated with environmental and health concerns. researchgate.netrsc.org Research has identified several greener alternatives for amide bond formation, including bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as propylene (B89431) carbonate. bohrium.comnih.govrsc.org
The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. As mentioned previously, catalytic methods for direct amidation are being actively developed. nih.govmdpi.comnih.govrsc.org Employing a catalyst reduces the amount of waste generated from coupling reagents and can lead to more efficient processes. Enzymatic methods, for instance using lipases like Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route for amide synthesis under mild conditions. nih.gov
Furthermore, optimizing reaction conditions to improve energy efficiency , for example by using microwave irradiation or by finding catalysts that operate at lower temperatures, contributes to a greener synthetic process. The ideal synthesis would have a high atom economy, generate minimal waste, use renewable and non-toxic materials, and be energy efficient.
Advanced Synthetic Techniques and Optimization Strategies
The pursuit of more efficient and sustainable chemical production has spurred the adoption of advanced synthetic technologies. For a molecule such as this compound, which features a sterically hindered and electronically distinct aromatic system, these methods can overcome significant challenges—such as extended reaction times, the need for harsh conditions, and complex purification procedures—that are often associated with traditional synthetic routes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a transformative tool for accelerating chemical reactions. This technique employs microwave irradiation to heat reaction mixtures directly and uniformly, which can lead to substantial reductions in reaction times, improvements in product yields, and higher purity. rasayanjournal.co.in A key application of this technology is the direct amidation of a carboxylic acid, such as 2,6-dimethoxy-3-nitrobenzoic acid, with an appropriate amine source.
A general protocol for this transformation involves the reaction of the carboxylic acid with an amine in the absence of a solvent, often catalyzed by a small quantity of a substance like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This approach mitigates the need for solvents and frequently simplifies the subsequent work-up process. nih.gov In the context of synthesizing this compound, this would entail heating a mixture of 2,6-dimethoxy-3-nitrobenzoic acid and a suitable source of ammonia (such as urea (B33335) or an ammonium salt) with a catalyst in a dedicated microwave reactor. The primary benefit lies in the rapid and even heating, which can effectively overcome the steric hindrance from the ortho-methoxy groups and the deactivating influence of the nitro group. While conventional heating methods may necessitate several hours, microwave-assisted reactions can often be completed in a matter of minutes. rasayanjournal.co.in
Research into the synthesis of other benzamides has validated the efficacy of this methodology. For example, the microwave-assisted ring opening of oxazolones by amines to generate benzamides has proven to be considerably more efficient than conventional heating, affording good yields in significantly shorter reaction times. researchgate.net
Table 1: Representative Conditions for Microwave-Assisted Amide Synthesis
| Carboxylic Acid Substrate | Amine Source | Catalyst/Reagent | Solvent | Microwave Power | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Generic Carboxylic Acid | Generic Amine | Ceric Ammonium Nitrate (CAN) (2 mol%) | Solvent-free | Controlled to maintain temp. | 160-165 | 2 h | Good to Excellent | nih.gov |
| 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone | Various Anilines | - | DMF | Not specified | Not specified | 5-10 min | 70-85 | researchgate.net |
| Benzoic Acid | n-Propanol (for esterification) | H₂SO₄ (catalytic) | Neat | Not specified | Not specified | 6 min | High | rasayanjournal.co.in |
Flow Chemistry Methodologies
Flow chemistry, also known as continuous flow processing, executes chemical reactions within a continuous stream inside a network of tubes or microreactors. This approach provides exceptional control over critical reaction parameters like temperature, pressure, and mixing, which translates to enhanced safety, scalability, and product consistency. nih.gov The formation of amide bonds is a prominent class of reactions that has been successfully translated to flow systems. nih.govvapourtec.com
For the synthesis of this compound, a flow chemistry setup would typically involve pumping a solution of an activated derivative of 2,6-dimethoxy-3-nitrobenzoic acid (for instance, the acid chloride or an in-situ generated activated ester) and a solution of ammonia or a primary amine through a heated reactor coil. The ability to precisely control residence time and temperature within the reactor facilitates rapid optimization and high-throughput production. acs.org
A variety of stable and soluble coupling reagents, including propylphosphonic anhydride (B1165640) (T3P) and carbodiimides like EDC, have demonstrated their utility in continuous flow amidation. vapourtec.com A highly efficient "flow-to-flow" strategy, where an activated intermediate such as a thioester is produced in one flow reactor and then directly reacted with an amine in a subsequent reactor without isolation, has also been developed. acs.org Moreover, the integration of immobilized catalysts in packed-bed reactors can streamline product purification and enable catalyst recycling, in line with the principles of green chemistry. rsc.org
Table 2: Examples of Amidation Reactions in Flow Chemistry
| Reaction Type | Coupling Reagent/Catalyst | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Carbodiimide/HOPO protocol | EDC/HOPO | Plug Flow Reactor (PFR) | Not specified | Not specified | Comparable to T3P | vapourtec.com |
| T3P Protocol | T3P | Plug Flow Reactor (PFR) | Not specified | Not specified | Good | vapourtec.com |
| Chemo-enzymatic amidation | Immobilized Lipase B | Packed-bed reactor | Not specified | Not specified | High | acs.org |
| Thioester-mediated amidation | DPDTC | Plug Flow Reactor (PFR) | Not specified | 60 min (amide formation step) | 86 | acs.org |
Polymer-Supported Reagents in Solution-Phase Synthesis
The application of polymer-supported reagents synergistically combines the advantages of solid-phase synthesis, such as simplified purification, with the favorable kinetics of solution-phase reactions. cam.ac.uk In this methodology, a reagent is chemically bound to a polymer support, which allows for its effortless removal from the reaction mixture by simple filtration upon completion of the reaction. This approach obviates the need for laborious chromatographic purification to separate the product from residual reagents and byproducts.
In the synthesis of this compound, a crucial step is the coupling of 2,6-dimethoxy-3-nitrobenzoic acid with an amine. This transformation can be effectively mediated by a polymer-supported coupling agent. For instance, silica-supported dicyclohexylcarbodiimide (B1669883) (Si-DCC) or ethyl-dimethylaminopropyl-carbodiimide (Si-EDC) can be employed to activate the carboxylic acid. silicycle.com The resulting urea byproduct, which is also bound to the solid support, is conveniently removed by filtration, yielding a clean solution of the desired amide. silicycle.com
An alternative method utilizes polymer-supported triphenylphosphine (B44618) (PS-PPh₃). tandfonline.com In a reaction analogous to a Staudinger ligation, an azide (B81097) precursor could react with PS-PPh₃ to form a polymer-bound iminophosphorane. This intermediate can then react with an acylating agent to produce the amide following its cleavage from the polymer support. This technique is particularly appealing due to its straightforward workup. tandfonline.com The choice of the most suitable polymer-supported reagent is contingent upon the specific reaction conditions and the chemical nature of the substrates.
Table 3: Application of Polymer-Supported Reagents in Amide Synthesis
| Polymer-Supported Reagent | Function | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| SiliaBond Carbodiimide (Si-DCC) | Amide coupling | Carboxylic acids and amines | Urea byproduct remains on silica (B1680970) support, removed by filtration. | silicycle.com |
| Polymer-supported EEDQ | Amide bond formation | Carboxylic acids and aliphatic amines | No additives or base required; selective for aliphatic amines. | nih.gov |
| Polymer-supported triphenylphosphine (PS-PPh₃) | Staudinger-type reaction | Azides and acid chlorides | Simple workup by filtration to remove phosphine (B1218219) oxide byproduct. | tandfonline.com |
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 2,6-Dimethoxy-3-nitrobenzamide is highly substituted, which sterically hinders many potential reactions. The two methoxy (B1213986) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. Conversely, the nitro and benzamide (B126) groups are deactivating and meta-directors. The positions ortho and para to the methoxy groups (positions 1, 3, 5, and the carbon of the amide) are already substituted. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack.
Nucleophilic aromatic substitution (SNAr), however, is a more plausible reaction pathway, particularly for the displacement of a nitro group or a hydrogen atom. Such reactions are facilitated by the presence of strong electron-withdrawing groups like the nitro group. rsc.org For instance, nitroarenes can undergo methoxylation via nucleophilic displacement of a hydrogen atom when treated with alkaline methoxides. rsc.org In some cases, a nitro group can be displaced in the presence of a nucleophile. For example, studies on p-nitro- and o-nitro-substituted amides have shown that under certain catalytic conditions with methanol (B129727), the nitro group can undergo an SNAr-type reaction. rsc.org
Reduction and Oxidation Pathways of the Nitro Group
The nitro group is a primary site of reactivity in this compound, readily undergoing reduction under various conditions.
The selective reduction of the nitro group to an amine is a common and important transformation. This can be achieved through catalytic hydrogenation, a method frequently mentioned in patents involving related structures. This reaction converts the nitro compound into its corresponding amino derivative, 3-amino-2,6-dimethoxybenzamide. This transformation is crucial for the synthesis of various other compounds, where the amino group can be further functionalized.
The electrochemical reduction of nitroaromatic compounds like this compound typically proceeds through the formation of a nitro radical anion (ArNO₂⁻). nih.gov This intermediate is formed by a one-electron reduction of the nitro group and is a key species in understanding the compound's redox behavior. nih.gov The stability and subsequent reactions of this radical anion are influenced by the surrounding molecular structure and the reaction medium. researchgate.net
The formation of radical anions is a general feature of nitroaromatic compounds and is facilitated by the presence of the electron-withdrawing nitro group. scispace.comosti.gov The stability of these radical anions can be quantified using techniques like cyclic voltammetry to determine their decay constants. researchgate.net The presence of substituents on the aromatic ring, such as the methoxy groups in this compound, can influence the electron spin resonance (ESR) parameters of the radical anion. osti.gov Generally, the one-electron reduction potential of nitroaromatic compounds is a key parameter indicating their propensity to form these radical anions in vivo. researchgate.net While these radical anions are often invoked as reactive species, they are generally considered unreactive on their own, with further reduction products being responsible for subsequent biological damage. nih.gov
Transformations Involving the Amide Functional Group
The amide group of this compound can undergo several characteristic reactions. Hydrolysis, either under acidic or basic conditions, can cleave the amide bond to yield 2,6-dimethoxy-3-nitrobenzoic acid and ammonia (B1221849) (or an amine if it is a substituted amide). This is a common reaction for amides. google.com
Furthermore, the amide nitrogen can be a site for substitution reactions. For example, N-methoxymethylation of benzamides can be achieved using methanol under specific catalytic conditions, proceeding through an N-methylene amide intermediate. rsc.org While primary amides are reactive under these conditions, N-methyl substituted amides are not, indicating the importance of the N-H bond. rsc.org
Photochemical Reaction Mechanisms and Photo-Cleavage Studies
Nitrobenzyl compounds are well-known for their photochemical activity, often utilized as photolabile protecting groups. researchgate.netupenn.edu Upon irradiation with UV light (typically >300 nm), the o-nitrobenzyl moiety can undergo an intramolecular redox reaction. upenn.edunih.gov This process is thought to involve the initial excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic position, leading to the formation of a nitroso intermediate. upenn.edu Subsequent rearrangement and cleavage release the protected functional group.
Studies on nitrobenzamides linked to other molecules have demonstrated their ability to induce photochemical cleavage, for example, of DNA. nih.govacs.org The efficiency of this photo-cleavage is sensitive to the position of the nitro group on the benzamide ring. Research on 9-aminoacridine (B1665356) linked to nitrobenzamides showed a significant decrease in photocleavage efficiency when the nitro group was moved from the 4-position to the 3-position. nih.gov This highlights the critical role of the nitro group's position in the photochemical reaction mechanism. The photolability is strictly dependent on the presence of the nitro group. upenn.edu
| Photochemical Property | Observation | Reference |
| Activating Wavelength | >300 nm UV light | upenn.edunih.gov |
| Positional Influence | 3-nitro substitution shows reduced photocleavage efficiency compared to 4-nitro. | nih.gov |
| Mechanism | Involves formation of a nitroso intermediate after hydrogen abstraction. | upenn.edu |
Influence of Methoxy and Nitro Groups on Reaction Kinetics and Selectivity
The electronic and steric effects of the methoxy and nitro groups profoundly influence the reactivity of this compound.
Electronic Effects : The two methoxy groups at positions 2 and 6 are strong electron-donating groups (EDG) due to resonance (+R effect), increasing the electron density on the aromatic ring. In contrast, the nitro group at position 3 is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), significantly decreasing the ring's electron density. jocpr.com The amide group also acts as a deactivating, electron-withdrawing group. This push-pull electronic arrangement creates a complex reactivity pattern. The presence of methoxy groups can enhance the antioxidant activity of related phenolic compounds by donating electrons to stabilize free radicals. nih.gov
Steric Effects : The two methoxy groups ortho to the amide functionality create significant steric hindrance around the amide group and the adjacent positions on the benzene ring. This steric bulk can hinder the approach of reagents, slowing down reaction rates and influencing regioselectivity. In crystal structures of related substituted benzamides, the amide group is often twisted out of the plane of the benzene ring due to steric hindrance from ortho substituents. nih.gov
Combined Influence on Reactivity : The interplay of these effects governs the outcome of chemical reactions. For instance, in nucleophilic aromatic substitution, the strong electron-withdrawing effect of the nitro group is essential for activating the ring, while the methoxy groups can influence the position of attack. rsc.org In reactions involving the amide group, the steric hindrance from the ortho-methoxy groups would be a major factor controlling accessibility and reaction rates. The presence of a nitro group on a benzaldehyde (B42025) has been shown to decrease its reactivity towards nucleophilic addition in Claisen-Schmidt condensations due to a reduction in the positive charge on the carbonyl carbon. jocpr.com
| Functional Group | Electronic Effect | Steric Effect | Influence on Reactivity |
| Methoxy (-OCH₃) | Electron-donating (+R > -I) | Significant steric hindrance at ortho positions. | Activates the ring towards electrophilic attack (directing ortho/para, though positions are blocked); may hinder reactions at the amide group. |
| Nitro (-NO₂) | Strong electron-withdrawing (-R, -I) | Moderate | Deactivates the ring towards electrophilic attack; strongly activates the ring for nucleophilic aromatic substitution; key for photochemical activity. |
| Amide (-CONH₂) | Electron-withdrawing (-R, -I) | Moderate | Deactivates the ring; provides a site for hydrolysis and substitution reactions. |
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum of 2,6-Dimethoxy-3-nitrobenzamide would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the amide protons. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups. The two methoxy groups at positions 2 and 6 would likely appear as a single, sharp peak due to their chemical equivalence, integrating to six protons. The two aromatic protons would likely appear as doublets due to coupling with each other. The amide protons (NH₂) would typically present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Hypothetical ¹H NMR Data for this compound This table is a hypothetical representation based on known chemical shift values for similar functional groups and is not based on experimental data for the target compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | d | 1H | Aromatic H |
| ~ 7.0 - 7.5 | d | 1H | Aromatic H |
| ~ 5.5 - 7.5 | br s | 2H | -CONH₂ |
| ~ 3.9 | s | 6H | 2 x -OCH₃ |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to see signals for the six aromatic carbons, the two methoxy carbons, and the carbonyl carbon of the amide group. The positions of the aromatic carbon signals would be significantly affected by the attached substituents. The carbons bearing the methoxy groups (C2, C6) would be shifted downfield, while the carbon attached to the nitro group (C3) and the carbonyl group (C1) would also be distinctly located.
Hypothetical ¹³C NMR Data for this compound This table is a hypothetical representation based on known chemical shift values for similar functional groups and is not based on experimental data for the target compound.
| Chemical Shift (ppm) | Assignment |
| ~ 165-170 | C=O (Amide) |
| ~ 150-160 | C-OCH₃ |
| ~ 140-150 | C-NO₂ |
| ~ 110-135 | Aromatic C-H |
| ~ 110-120 | Aromatic C (quaternary) |
| ~ 55-65 | -OCH₃ |
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, confirming the connectivity between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon and the carbons attached to the methoxy and nitro groups, by observing their correlations with nearby protons.
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
An FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include the N-H stretching of the primary amide, the C=O stretching of the amide, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the methoxy groups.
Hypothetical FTIR Data for this compound This table is a hypothetical representation based on known vibrational frequencies for similar functional groups and is not based on experimental data for the target compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amide |
| ~1680-1640 | C=O Stretch | Amide I |
| ~1650-1600 | N-H Bend | Amide II |
| ~1550-1500 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1350-1300 | Symmetric NO₂ Stretch | Nitro Group |
| ~1250 & ~1050 | C-O Stretch | Methoxy Group |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the symmetric stretching of the nitro group would be expected to produce a strong Raman signal. The aromatic ring vibrations would also be prominent. The Raman spectrum of nitroaromatic compounds often shows a characteristic strong band for the symmetric nitro stretch. researchgate.net
Hypothetical Raman Data for this compound This table is a hypothetical representation based on known Raman shifts for similar functional groups and is not based on experimental data for the target compound.
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | Aromatic C-H Stretch | Aromatic Ring |
| ~1600-1570 | Aromatic Ring Stretch | Aromatic Ring |
| ~1350-1300 | Symmetric NO₂ Stretch | Nitro Group |
| ~800-850 | C-N Stretch | Nitro Group |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can verify the molecular formula. For this compound, the molecular formula is C₉H₁₀N₂O₅. The theoretical (calculated) monoisotopic mass for the neutral molecule [M] and its common adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, can be calculated with high precision.
An experimental HRMS analysis would need to find a mass-to-charge ratio (m/z) that matches the calculated value to within a very small margin of error (typically < 5 ppm), thereby confirming the molecular formula. However, specific experimental HRMS data comparing the calculated and found m/z values for this compound are not present in the reviewed scientific literature.
Table 1: Calculated Monoisotopic Masses for this compound This table is generated based on theoretical calculations, as experimental data is not available in the searched literature.
| Molecular Formula | Adduct | Calculated m/z |
| C₉H₁₀N₂O₅ | [M+H]⁺ | 227.06115 |
| C₉H₁₀N₂O₅ | [M+Na]⁺ | 249.04309 |
X-ray Crystallographic Studies and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This analysis is fundamental to understanding a molecule's solid-state conformation, as well as the intermolecular forces that govern its crystal packing. For this compound, a crystallographic study would reveal precise bond lengths, bond angles, and torsion angles. At present, no crystallographic information file (CIF) or published structural data is available for this compound.
A detailed crystallographic analysis would elucidate the supramolecular architecture of this compound. Key insights would include the identification of hydrogen bonds, such as those potentially forming between the amide (-CONH₂) protons and the nitro group (NO₂) or methoxy (OCH₃) oxygen atoms of neighboring molecules. Other non-covalent interactions, like π-π stacking between aromatic rings, would also be identified. This information is critical for understanding the stability and physical properties of the solid material, but it remains undetermined in the absence of experimental data.
The conformation of this compound in the solid state is dictated by the spatial arrangement of its substituent groups. Of particular interest are the torsion angles defining the orientation of the amide, nitro, and methoxy groups relative to the benzene (B151609) ring. Steric hindrance between the ortho-methoxy groups and the amide group likely forces the amide out of the plane of the aromatic ring. A crystallographic study would quantify this twist, providing crucial data on the molecule's preferred solid-state geometry. This information is currently unavailable.
Advanced Spectroscopic Techniques for Solution-Phase Behavior
While standard one-dimensional NMR (¹H and ¹³C) provides basic structural information, advanced spectroscopic techniques, such as 2D NMR, are required to understand a molecule's behavior and conformation in solution. These techniques can reveal through-bond and through-space correlations between nuclei, offering a more complete picture of the molecular dynamics in a solvent. For this compound, studies employing techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to assign all proton and carbon signals unambiguously. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy would provide information on the spatial proximity of atoms, allowing for a detailed conformational analysis in the solution phase, which may differ significantly from the solid-state structure. No such advanced spectroscopic studies for this compound have been reported in the available literature.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-dimethoxy-3-nitrobenzamide at the atomic level. These methods allow for the detailed exploration of the molecule's electronic landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry and ground-state energy. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. The nitro group and methoxy (B1213986) groups, with their specific electronic effects, significantly influence the geometry of the benzamide (B126) core. The accuracy of these predictions is crucial for subsequent analyses, including vibrational frequency calculations and the study of chemical reactivity.
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |
| C-N (nitro) | 1.47 | - |
| N-O (nitro) | 1.22 | 117 |
| C-O (methoxy) | 1.36 | - |
| O-C (methyl) | 1.43 | - |
| C-C (carbonyl) | 1.51 | - |
| C=O (carbonyl) | 1.24 | - |
| C-N (amide) | 1.38 | - |
Note: The values presented in this table are representative and derived from typical DFT calculations on similar aromatic nitro compounds.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. For this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide a detailed description of its electronic structure and reactivity. chemicalbook.com These calculations are computationally more demanding than DFT but can offer a higher level of theory for understanding electron correlation effects. The electronic structure analysis helps in identifying the regions of the molecule that are electron-rich or electron-deficient, which is key to predicting its behavior in chemical reactions.
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net The calculated absorption maxima can be compared with experimental data to validate the computational model. Furthermore, Gauge-Including Atomic Orbital (GIAO) methods within DFT can be used to predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the compound. epstem.net Theoretical predictions of fluorescence properties can also be performed, offering insights into the molecule's potential applications in materials science.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (in silico, ethanol) | λmax (nm) | ~260, 290, 340 |
| ¹H NMR (in silico, DMSO-d6) | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.0, Methoxy Protons: ~3.9, Amide Protons: ~7.5 |
| ¹³C NMR (in silico, DMSO-d6) | Chemical Shift (ppm) | Aromatic Carbons: 110-150, Carbonyl Carbon: ~165, Methoxy Carbons: ~56 |
Note: These are illustrative values based on computational predictions for analogous compounds.
Molecular Dynamics Simulations to Investigate Conformational Landscapes
Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of this compound over time. chemicalbook.com These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior. By analyzing the trajectory of the simulation, the accessible conformations and the energy barriers between them can be determined. For this molecule, the rotation around the C-N amide bond and the orientation of the methoxy and nitro groups are of particular interest. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.
Table 3: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The presented energy values are representative and would be obtained from DFT calculations.
Electronic Structure and Reactivity Modeling
Modeling the electronic structure of this compound allows for the prediction of its reactivity through various descriptors. chemicalbook.com Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution and are used to predict how the molecule will interact with other charged species. nih.gov Reactivity indices such as electrophilicity and nucleophilicity can be calculated to quantify the molecule's reactive nature. mdpi.commdpi.comnih.gov These models provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical environments.
Topological Analysis (e.g., RDG, ELF, LOL) for Chemical Bonding and Interactions
Computational chemistry provides powerful tools to visualize and analyze the electron density distribution within a molecule, offering profound insights into chemical bonding and non-covalent interactions. For this compound, topological analyses such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are instrumental in elucidating its electronic structure. These methods partition the molecular space into chemically meaningful regions, revealing the nature of covalent bonds, lone pairs, and weaker intramolecular interactions that govern the molecule's conformation and reactivity.
Reduced Density Gradient (RDG) Analysis
The Reduced Density Gradient (RDG) analysis is a method used to identify and characterize non-covalent interactions (NCIs) within a molecule and between molecules. nih.gov It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be visualized. nih.gov
For this compound, RDG analysis is expected to reveal several key intramolecular interactions:
Hydrogen Bonding: The presence of the amide group (-CONH₂) and the nitro group (-NO₂) in proximity to the methoxy groups (-OCH₃) suggests the potential for intramolecular hydrogen bonds. Specifically, a hydrogen bond could form between one of the amide hydrogens and an oxygen atom of the adjacent methoxy group, or between a methyl hydrogen and an oxygen of the nitro group. These would appear as spikes in the low-density, low-gradient region of the RDG plot, with a negative value for sign(λ₂)ρ, indicative of attractive interactions.
Steric Repulsion: Due to the ortho-substitution on the benzene (B151609) ring, steric hindrance between the bulky methoxy groups, the nitro group, and the benzamide moiety is anticipated. These repulsive interactions are characterized by spikes in the RDG plot at low density but with a positive sign(λ₂)ρ.
Van der Waals Interactions: Weaker van der Waals forces will be present throughout the molecule, particularly within the aromatic ring and between the various functional groups. nih.gov These are typically represented by broad regions of low RDG at very low electron densities.
The following table summarizes the expected non-covalent interactions in this compound and their characteristic signatures in an RDG analysis.
| Interaction Type | Involved Atoms/Groups | Expected sign(λ₂)ρ value | Description |
| Intramolecular H-bond | Amide N-H and Methoxy O | Negative | Stabilizing attractive interaction |
| Steric Repulsion | Ortho-substituted groups | Positive | Destabilizing repulsive interaction |
| Van der Waals | Aromatic ring, alkyl chains | Near zero | General non-bonding interactions |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary topological tools that provide a quantitative measure of electron localization in a molecule. ijasret.com They help to visualize and analyze regions of high electron density, which correspond to covalent bonds, lone pairs, and atomic cores, in a manner that aligns with the classical Lewis structure concept. nih.govscienceacademique.com
Electron Localization Function (ELF): ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. nih.gov An ELF value around 0.5 suggests a more delocalized, electron-gas-like system, as found in metallic bonds or in regions of π-delocalization. nih.gov
Localized Orbital Locator (LOL): LOL analysis also maps electron localization, with high values indicating regions where electrons are highly localized. ijasret.com It often provides a clearer and more detailed picture of bonding patterns compared to ELF. scienceacademique.com
For this compound, ELF and LOL analyses are expected to show:
High localization values (approaching 1) for the C-C, C-H, C-N, C-O, and N-H covalent bonds, confirming their covalent character.
Distinct regions of high localization corresponding to the lone pairs on the oxygen atoms of the methoxy and nitro groups, as well as the nitrogen atom of the amide group.
Regions of lower localization above and below the plane of the benzene ring, which is indicative of the delocalized π-electron system. nih.gov
The following table presents anticipated ELF and LOL values for the principal bonds within this compound, based on typical values for similar organic molecules.
| Bond Type | Expected ELF Value | Expected LOL Value | Interpretation |
| C-C (aromatic) | ~0.6-0.7 | ~0.5-0.6 | Covalent bond with π-delocalization |
| C-N (amide) | ~0.8 | ~0.7 | Polar covalent bond |
| C=O (amide) | ~0.9 | ~0.8 | Strong polar covalent bond |
| N-O (nitro) | ~0.8-0.9 | ~0.7-0.8 | Polar covalent bond |
| C-O (methoxy) | ~0.85 | ~0.75 | Polar covalent bond |
| O-H (if present) | >0.9 | >0.8 | Strong polar covalent bond |
| Lone Pairs (O, N) | >0.9 | >0.8 | Highly localized non-bonding electrons |
These topological analyses, when applied to this compound, would provide a detailed and quantitative picture of its electronic structure, confirming the nature of its covalent bonds and revealing the subtle intramolecular interactions that dictate its three-dimensional shape and chemical behavior.
Exploration of Derivatives and Analogues: Structure Activity Relationships Sar
Rational Design and Synthesis of 2,6-Dimethoxy-3-nitrobenzamide Derivatives
The rational design of derivatives of this compound is guided by an understanding of its potential biological targets and the desire to modulate its physicochemical properties. A key strategy in this area has been the synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), which incorporate the 2,6-dimethoxybenzoyl moiety. nih.gov The synthesis of these derivatives often involves multi-step reaction sequences.
For instance, the synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole begins with the conversion of 2,6-dimethoxybenzoic acid to its methyl ester, followed by a reaction with sodium hydride and anhydrous toluene. nih.gov Subsequent steps involve reactions with acetonitrile (B52724) and eventual cyclization to form the isoxazole (B147169) ring. The final step is the coupling of the 2,6-dimethoxybenzoyl group to the 5-amino position of the 3-phenylisoxazole. nih.gov
Researchers have synthesized a variety of IOX derivatives by introducing different substituents at the para-position of the 3-phenyl ring. nih.gov This systematic variation allows for a detailed investigation of the structure-activity relationship. The introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) at this position has been shown to slightly enhance the inhibitory activity of these compounds against chitin (B13524) synthesis. nih.gov Conversely, the introduction of bulky groups such as NO₂, CF₃, and t-Bu led to a significant decrease in activity. nih.gov
The synthesis of other related heterocyclic compounds, such as 6-nitrobenzimidazole derivatives, has also been a focus of research, with various substituted aromatic aldehydes being reacted to create a library of compounds for biological screening. researchgate.net These synthetic strategies highlight the modular nature of drug design, where different fragments of a molecule can be systematically altered to probe for improved biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological Activity
For derivatives of this compound, such as the IOXs, QSAR models have been developed to predict their inhibitory activity on chitin synthesis. nih.gov These models are built using a dataset of synthesized compounds with experimentally determined activities. The Hansch-Fujita method, a classical QSAR approach, has been successfully applied to analyze the substituent effects at the 3-phenyl ring of the IOX compounds. nih.gov
In a broader context, QSAR studies on other nitro-containing benzamide (B126) derivatives have demonstrated the utility of this approach. For example, a study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors resulted in a 2D-QSAR model with a high correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139. nih.gov This indicates a robust and predictive model. The external predictive ability of this model was also found to be good, with a pred_r² of 0.7753. nih.gov Such models are invaluable for prioritizing the synthesis of novel compounds with potentially enhanced activity.
Similarly, 3D-QSAR models, which consider the three-dimensional properties of molecules, have been developed for other heterocyclic compounds. For instance, a k-nearest neighbor (kNN-MFA) based 3D-QSAR model was constructed for 3-nitro-2,4,6-trihydroxybenzamide derivatives, showing good correlative and predictive capabilities. nih.gov These models provide a more detailed understanding of the steric and electronic requirements for biological activity.
Physico-Chemical Parameter Correlation with Activity
The biological activity of a compound is often correlated with its physicochemical properties, such as hydrophobicity, electronic effects, and steric factors. QSAR studies on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles revealed that hydrophobic substituents with an optimal value were favorable for chitin-synthesis inhibition. nih.gov This suggests that the compound's ability to partition into a hydrophobic pocket of the target enzyme is crucial for its activity.
However, the same study also found that bulky substituents, as defined by the Sterimol parameter Eₛ, were detrimental to activity. nih.gov This indicates that there are steric constraints within the binding site, and excessively large groups can prevent the molecule from adopting the correct orientation for effective binding.
In the QSAR study of 3-nitro-2,4,6-trihydroxybenzamide derivatives, the presence of hydroxy and nitro groups, represented by the descriptors SsOHcount and SddsN(nitro)count, were identified as the most important molecular properties for inhibitory efficiency. nih.gov This highlights the significance of specific functional groups in mediating interactions with the biological target.
The following table summarizes the key physicochemical parameters and their influence on the activity of this compound derivatives and related compounds.
| Compound Series | Favorable Parameters | Unfavorable Parameters | Biological Activity | Reference |
| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | Optimal hydrophobicity | Bulky substituents (high Eₛ) | Chitin synthesis inhibition | nih.gov |
| 3-Nitro-2,4,6-trihydroxybenzamides | Presence of hydroxy and nitro groups (SsOHcount, SddsN(nitro)count) | Not specified | Photosynthetic electron transport inhibition | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model can then be used as a 3D query to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.
While specific pharmacophore models for this compound were not found in the provided search results, the principles can be inferred from studies on structurally related compounds. For instance, a pharmacophore model developed for 3-nitro-2,4,6-trihydroxybenzamide derivatives identified three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov This suggests that these interactions are critical for the binding of these compounds to their target. The nitro group in this compound could potentially act as a hydrogen bond acceptor, while the amide group can act as both a hydrogen bond donor and acceptor. The dimethoxy-substituted phenyl ring provides the aromatic feature.
Ligand-based drug design, in general, relies on the knowledge of molecules that bind to a specific target. By analyzing the common structural features of a set of active compounds, a pharmacophore model can be constructed. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The development of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential inhibitors of the SARS-CoV-2 main protease was guided by the structural optimization of a known inhibitor, demonstrating a successful application of ligand-based design principles. nih.gov
Applications in Medicinal and Agrochemical Research
Investigations into Chitin (B13524) Synthesis Inhibition
Chitin, an essential structural component of fungal cell walls and insect exoskeletons, is a key target for developing new insecticides and fungicides. The benzoylphenylurea (B10832687) (BPU) class of insecticides functions by inhibiting this pathway. Research has extended to other benzamide (B126) derivatives to explore their potential as chitin synthesis inhibitors.
In this context, a class of compounds known as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), which contain the 2,6-dimethoxybenzoyl moiety, have been found to inhibit chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. nih.gov Studies on these IOX derivatives involved synthesizing variants with different substituents on the phenyl ring to establish a quantitative structure-activity relationship (QSAR). nih.govnih.gov The findings indicated that while the introduction of halogens and small alkyl groups could slightly enhance inhibitory activity, the presence of a nitro (NO₂) group led to a drastic decrease in activity. nih.govnih.gov This suggests that while the 2,6-dimethoxybenzamide (B3031262) scaffold is a promising starting point, the specific substitution pattern is critical for efficacy, with the nitro group being detrimental in this particular molecular framework.
Table 1: Effect of Substituents on Chitin Synthesis Inhibition by IOX Derivatives
| Substituent Group | General Effect on Activity |
| Halogens (F, Cl, Br) | Slightly enhanced |
| Small Alkyls (Me, Et) | Slightly enhanced |
| Nitro (NO₂) | Drastically decreased |
| Tert-Butyl (t-Bu) | Drastically decreased |
| Trifluoromethyl (CF₃) | Drastically decreased |
This table summarizes the general findings from QSAR studies on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs). nih.govnih.gov
Evaluation of Potential Enzyme Inhibitory Activities
The structural features of 2,6-Dimethoxy-3-nitrobenzamide are analogous to those found in various enzyme inhibitors, prompting investigations into its potential in this area. Benzamide derivatives are a significant class of compounds used in drug discovery and have been explored for their ability to inhibit a range of enzymes. researchgate.net
For instance, research into inhibitors for mycobacterial lipoamide (B1675559) dehydrogenase (Lpd), an enzyme crucial for the metabolism and antioxidant defense of Mycobacterium tuberculosis, identified triazaspirodimethoxybenzoyls as potent inhibitors. The activity of these compounds was dependent on the dimethoxy group. While not the exact compound, this highlights the potential of the dimethoxybenzoyl scaffold in enzyme inhibition. Furthermore, derivatives of N-(2,4-dimethoxyphenyl)-3-nitrobenzamide have been synthesized and evaluated as potential inhibitors of bacterial RNA polymerase (RNAP). smolecule.com The amide moiety is also a known feature in inhibitors of enzymes like histone deacetylase (HDAC). mdpi.com These studies on related structures provide a basis for the potential evaluation of this compound against various enzymatic targets.
Studies on Antioxidant Properties
Compounds with phenolic and methoxy (B1213986) groups are often studied for their antioxidant properties. mdpi.com The electron-donating nature of the methoxy group can play a role in the antioxidant activity of various compounds, such as curcuminoids and melatonin. mdpi.com Benzamide derivatives have also been synthesized and evaluated for their antioxidant potential through various assays, including free radical scavenging and metal chelating activities. researchgate.net
For example, novel 2,3-dimethoxybenzamide (B73325) derivatives have been synthesized and shown to exhibit antioxidant activity. researchgate.net While direct studies on the antioxidant properties of this compound are not extensively documented, its structural components—specifically the dimethoxy groups—suggest it could be a candidate for such investigations. The antioxidant capacity of related compounds often depends on the number and position of hydroxyl and methoxy groups on the aromatic ring. mdpi.com
Research on Antimicrobial Activities (e.g., Antibacterial, Antifungal)
The search for new antimicrobial agents is a critical area of pharmaceutical research due to rising pathogen resistance. researchgate.net Benzamide derivatives have been a focus of such research, with many synthesized compounds showing potential antibacterial and antifungal properties. researchgate.netijpbs.comipinnovative.com
Specifically, compounds structurally related to this compound have been investigated. For example, N-(2,4-dimethoxyphenyl)-3-nitrobenzamide has been studied for its potential antimicrobial properties, with research suggesting a mechanism linked to the inhibition of bacterial RNA polymerase. smolecule.com Other research has focused on synthesizing new 4-nitrobenzamide (B147303) derivatives which, after conversion to Schiff bases, showed antimicrobial activity. ijpbs.com Similarly, a series of novel 2,3-dimethoxybenzamide compounds were tested for in vitro growth inhibitory activity against several Gram-positive and Gram-negative bacteria. researchgate.net The presence of both the dimethoxy and nitro functionalities within the benzamide structure of this compound places it within a class of molecules that are actively being explored for new antimicrobial leads.
Role as Intermediate in Pharmaceutical and Agrochemical Synthesis
Nitroaromatic compounds and benzamide derivatives are fundamental building blocks in organic synthesis, frequently used as intermediates in the production of pharmaceuticals and agrochemicals. mdpi.comnih.gov The nitro group is particularly versatile, as it can be readily reduced to an amino group, which can then be further modified, allowing for the construction of more complex molecular architectures. mdpi.com
Various nitrobenzamides serve as key intermediates in multi-step syntheses. For example, 4-nitro-3-trifluoromethylisobutyranilide is an intermediate in the synthesis of the antiandrogen drug Flutamide. mdpi.com Patent literature also describes synthesis methods for various drug intermediates, including those for p-nitrobenzoic acid and 3-methoxy-4-hydroxy-5-nitrobenzoic acid, highlighting the industrial importance of such substituted nitroaromatics. google.com The structure of this compound, with its reactive nitro group and modifiable amide function, makes it a valuable potential intermediate for creating diverse libraries of compounds for drug discovery and agrochemical development. mdpi.combeilstein-journals.org
Emerging Research and Interdisciplinary Applications
Use as Photoremovable Protecting Groups (PPGs) in Chemical Biology
Photoremovable protecting groups (PPGs), or photocages, are moieties that can be cleaved from a substrate molecule upon irradiation with light, allowing for precise spatial and temporal control over the release of active compounds. wikipedia.orgacs.org This "uncaging" process is invaluable in chemical biology for studying dynamic cellular processes. acs.org The core of many effective PPGs is the ortho-nitrobenzyl group. wikipedia.org The compound 2,6-Dimethoxy-3-nitrobenzamide is structurally related to the widely used 6-nitroveratryl (NV) group, which is a dimethoxy-substituted o-nitrobenzyl derivative known for its advantageous photochemical properties. acs.orgresearchgate.net
The photocleavage mechanism of o-nitrobenzyl-based PPGs is initiated by a photon-induced intramolecular hydrogen transfer from the benzylic carbon to the nitro group, forming an aci-nitro intermediate. wikipedia.org This intermediate then undergoes rearrangement to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. acs.org The presence of two methoxy (B1213986) groups on the aromatic ring, as seen in the related nitroveratryl (NV) group, can shift the absorption wavelength to longer, less biologically damaging wavelengths (e.g., 350-420 nm). researchgate.netharvard.eduresearchgate.net This is a critical feature for applications in living systems. acs.org
While direct studies on this compound as a PPG are not extensively documented, its structural similarity to the NV scaffold suggests it could function as a photolabile precursor. nih.govresearchgate.net The amide functionality itself could be the leaving group, or the benzamide (B126) could be part of a larger molecular construct designed for photocleavage. The rate and efficiency of such a release would be influenced by factors like pH and the specific nature of the protected molecule. The development of PPGs with tailored properties, such as specific release kinetics and absorption wavelengths, is a continuous effort in chemical biology, and scaffolds like this compound represent a potential platform for creating novel photocages. harvard.edu
Potential in Material Science: Precursors for Functional Polymers or Aromatic Amide Structures
The structure of this compound contains functionalities that make it a promising precursor for advanced materials, particularly functional polymers like aromatic polyamides and porous crystalline structures such as Covalent Organic Frameworks (COFs). nih.gov
A key transformation that unlocks this potential is the chemical reduction of the nitro group to an amine. mdpi.com This reaction converts the molecule from this compound to 3-amino-2,6-dimethoxybenzamide. This resulting aromatic diamine is a classic AB-type monomer that can undergo polycondensation reactions to form aromatic polyamides. youtube.comyoutube.com Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The specific substitutions on the monomer unit—the methoxy and the amide groups—would influence the final properties of the polymer, such as solubility, processability, and inter-chain interactions.
Furthermore, the derived 3-amino-2,6-dimethoxybenzamide could serve as a building block, or monomer, for the synthesis of COFs. oup.comresearchgate.net COFs are porous crystalline polymers constructed from organic monomers linked by strong covalent bonds, creating ordered, extended structures. chemrxiv.org The synthesis of COFs often relies on the reaction between amine and aldehyde precursors to form imine linkages. chemrxiv.orgchemrxiv.org A nitro-functionalized compound can be incorporated into a COF and then post-synthetically modified, for instance, by reducing the nitro group to an amine, which can then be further functionalized. oup.comresearchgate.net This approach allows for the creation of COFs with tailored chemical environments within their pores, suitable for applications in gas storage, separation, and catalysis. rsc.org The use of a monomer like the one derived from this compound could lead to COFs with unique pore chemistry due to the presence of the methoxy and amide functionalities.
Bioanalytical Applications and Sensing Strategies
The detection and quantification of specific molecules are central to bioanalytical chemistry. The functional groups present in this compound—particularly the nitroaromatic system—make it a candidate for several analytical and sensing strategies.
Electrochemical Sensing: The nitro group is electrochemically active and can be readily reduced at an electrode surface. researchgate.netiiste.org This property is the basis for the electrochemical detection of many nitroaromatic compounds. rsc.org Using techniques like cyclic voltammetry or differential pulse voltammetry, a characteristic reduction peak can be observed at a specific potential. researchgate.net The position and intensity of this peak are dependent on the molecular structure, including the presence of other substituents on the aromatic ring. iiste.org For this compound, the electron-donating methoxy groups and the amide group would influence the reduction potential of the nitro group, allowing for selective detection. Disposable, low-cost electrodes, such as pencil graphite (B72142) electrodes, have been shown to be effective for the sensitive determination of nitro-substituted benzamides. researchgate.net This approach could be adapted for the detection of this compound in various samples. nih.gov
Fluorescence-Based Sensing: Many sensing strategies for nitroaromatic compounds are based on fluorescence quenching. chemrxiv.orgrsc.orgacs.org In this mechanism, a fluorescent sensor molecule (a fluorophore) is excited with light, and in the presence of a nitroaromatic compound (the quencher), the fluorescence emission is diminished. researchgate.net The electron-deficient nature of the nitroaromatic ring facilitates a photoinduced electron transfer (PET) from the excited fluorophore, which quenches the fluorescence. rsc.org While this compound itself is not a fluorophore, it can act as a quencher for various fluorescent materials, such as conjugated polymers or metal-organic frameworks (MOFs). rsc.orgresearchgate.net The sensitivity and selectivity of such a sensor system would depend on the interaction between the specific fluorophore and the analyte.
Biological Activity: Derivatives of nitrobenzamide have been investigated for their biological activities. For example, quantitative structure-activity relationship (QSAR) studies on 3-nitro-2,4,6-trihydroxybenzamide derivatives have identified them as inhibitors of photosynthetic electron transport. These studies indicate that the nitro and hydroxyl groups are key features for their inhibitory efficiency. This suggests that related structures, potentially including derivatives of this compound, could be explored for similar bioanalytical or agrochemical applications.
Table 1: Potential Bioanalytical and Sensing Strategies for this compound
| Strategy | Principle | Key Functional Group | Potential Application |
|---|---|---|---|
| Electrochemical Detection | Reduction of the nitro group at an electrode surface, generating a measurable current. researchgate.net | Nitro (-NO₂) | Quantitative analysis in environmental or biological samples. |
| Fluorescence Quenching | The compound acts as an analyte that quenches the emission of a fluorophore via photoinduced electron transfer. rsc.orgresearchgate.net | Nitroaromatic System | Detection of trace amounts of the compound. |
| Biological Activity Screening | Inhibition of specific biological pathways, such as photosynthetic electron transport. | Nitro (-NO₂), Amide (-CONH₂) | Development of specific enzyme inhibitors or probes. |
Role in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The functional groups of this compound—the amide, the nitro group, and the methoxy groups—are all capable of participating in the hydrogen bonds and other weak interactions that drive molecular self-assembly. nih.govresearchgate.net
The nitro group is a strong hydrogen bond acceptor, with its oxygen atoms readily interacting with C-H or N-H donors from neighboring molecules. researchgate.netmdpi.com These C-H···O interactions, while weaker than conventional N-H···O bonds, play a significant role in stabilizing three-dimensional crystal structures. nih.govmdpi.com The interplay between the strong amide-amide interactions and the weaker C-H···nitro interactions can lead to the formation of complex and well-defined supramolecular synthons—the fundamental building blocks of crystal assembly. researchgate.netnih.govresearchgate.net
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Donor | Acceptor | Structural Implication |
|---|---|---|---|
| Strong Hydrogen Bond | Amide N-H | Amide C=O | Formation of primary chains or dimers. nih.gov |
| Weak Hydrogen Bond | Aromatic C-H | Nitro O-N-O | Stabilization of 3D crystal packing. researchgate.netmdpi.com |
| Weak Hydrogen Bond | Aromatic/Methyl C-H | Methoxy C-O-C | Contribution to overall lattice energy. |
| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Can lead to layered structures, influenced by electronic polarization. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound like 2,6-dimethoxy-3-nitrobenzamide, several high-performance chromatographic methods are particularly suitable.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile organic compounds. Given the structure of this compound, HPLC with UV detection is a primary method for its quantification.
Methodology & Findings: An HPLC method for this compound would typically involve a reversed-phase setup, which separates compounds based on their hydrophobicity. A C18 or a biphenyl (B1667301) stationary phase would be effective for retaining the aromatic structure of the molecule. sigmaaldrich.comtandfonline.com The mobile phase would likely consist of a mixture of an aqueous component (like water or a buffer) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). tandfonline.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would be optimal to ensure good peak shape and resolution from potential impurities. tandfonline.com
Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector. nih.gov The nitroaromatic and benzamide (B126) chromophores in this compound are expected to exhibit strong absorbance in the UV region, typically around 254 nm, allowing for sensitive detection. sigmaaldrich.comtandfonline.com A study on various nitroaromatic compounds demonstrated the utility of a biphenyl column for their effective separation, a technique that would be applicable here. sigmaaldrich.com For trace analysis in complex matrices like environmental water samples, a solid-phase extraction (SPE) step might be employed for sample clean-up and pre-concentration, significantly lowering the limits of detection into the µg/L range. nih.govepa.gov
Table 1: Illustrative HPLC Parameters for Nitroaromatic Compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 or Biphenyl, e.g., 10 cm x 2.1 mm, 2.7 µm particles sigmaaldrich.com |
| Mobile Phase | A: Water, B: Acetonitrile or Methanol (Gradient Elution) tandfonline.com |
| Flow Rate | 0.3 - 0.5 mL/min sigmaaldrich.com |
| Column Temperature | 35 °C sigmaaldrich.com |
| Detector | UV at 254 nm sigmaaldrich.comtandfonline.com |
| Injection Volume | 1 - 10 µL sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is suitable for volatile and thermally stable compounds. While the polarity and molecular weight of this compound might present challenges for direct GC analysis, derivatization can overcome these limitations.
Methodology & Findings: For GC-MS analysis, the amide group of this compound could be derivatized to increase its volatility and thermal stability. jfda-online.com Common derivatization reactions include silylation, which converts the active hydrogen on the amide to a trimethylsilyl (B98337) (TMS) group, or acylation. jfda-online.comnih.gov This step reduces the polarity of the molecule and minimizes interactions with the GC column, leading to improved peak shape and reproducibility. jfda-online.com
Once in the gas phase, the compound is separated on a capillary column (e.g., a DB-5ms or similar) and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak and characteristic fragment ions. The fragmentation pattern of nitroaromatic compounds is well-documented; common fragmentation pathways include the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring. youtube.comresearchgate.net The presence of the two methoxy (B1213986) groups would also lead to characteristic losses of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O). Analysis of the fragmentation pattern allows for unambiguous identification of the compound. researchgate.net
Table 2: Expected Key Mass Fragments in GC-MS of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| M⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of the nitro group |
| [M - OCH₃]⁺ | Loss of a methoxy radical |
| [M - CONH₂]⁺ | Loss of the amide radical |
| [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS combines the high-resolution separation of UPLC with the sensitivity and selectivity of tandem mass spectrometry, making it one of the most powerful analytical tools for quantitative analysis. This technique is ideal for detecting trace levels of compounds in complex matrices.
Methodology & Findings: A UPLC-MS/MS method for this compound would offer significant advantages in terms of speed and sensitivity over conventional HPLC. waters.com The use of sub-2 µm particles in the UPLC column allows for faster analysis times and greater separation efficiency. shimadzu.com The compound would be separated using a reversed-phase column with a rapid gradient of water/acetonitrile or water/methanol, often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. shimadzu.com
The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in either positive or negative mode. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ could be formed. For quantification, Multiple Reaction Monitoring (MRM) is used. shimadzu.com In this mode, a specific precursor ion (e.g., [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process provides exceptional selectivity and sensitivity, with detection limits often in the pg/mL to ng/mL range. waters.comnih.gov Research on other monoaromatic nitro-compounds has demonstrated the high accuracy and precision of LC-MS/MS methods, with relative standard deviations typically below 9%. nih.gov
Electrochemical Methods in Analysis
Electrochemical methods offer a rapid, cost-effective, and sensitive alternative for the detection of electroactive compounds like this compound. The presence of the reducible nitro group makes this compound an excellent candidate for electrochemical analysis.
Methodology & Findings: The core principle behind the electrochemical detection of this compound is the electrochemical reduction of the nitro group (-NO₂) on the surface of an electrode. nih.govacs.org This is an irreversible process that typically involves the transfer of four or six electrons to form hydroxylamine (B1172632) (-NHOH) or amine (-NH₂) derivatives, respectively. acs.org Techniques such as cyclic voltammetry (CV) or square-wave voltammetry (SWV) can be used to study this reduction process. nih.gov
A typical setup would involve a three-electrode system with a working electrode (e.g., glassy carbon, gold, or a modified electrode), a reference electrode, and a counter electrode. tandfonline.com The reduction potential is influenced by the other substituents on the aromatic ring. nih.gov The use of chemically modified electrodes, for instance with nanoparticles or conductive polymers, can significantly enhance the sensitivity and selectivity of the measurement by catalyzing the reduction reaction and lowering the overpotential. tandfonline.comnih.gov Studies on similar nitroaromatic compounds have shown that these methods can achieve very low detection limits, sometimes in the picomolar (pM) range, and can be applied to real-world samples. tandfonline.comrsc.org
Spectroscopic Detection and Quantification Methods
Spectroscopic methods are based on the interaction of electromagnetic radiation with matter and are fundamental for both structural elucidation and quantification.
Methodology & Findings: For this compound, several spectroscopic techniques are highly informative.
UV-Visible Spectroscopy: As mentioned in the HPLC section, the conjugated system of the nitro-substituted aromatic ring results in strong absorption in the UV-Vis region. A systematic study of nitroaromatic compounds showed that the position and intensity of the absorption maximum are highly dependent on the molecular structure, with absorption maxima appearing over a wide range from 170 to 270 nm. iu.edu This property is the basis for quantitative analysis using Beer's Law.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected. A detailed spectroscopic investigation of the closely related o-nitrobenzamide provides a strong reference. muthayammal.in The N-H stretching vibrations of the primary amide would appear in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide would be observed around 1680-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and appear near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the methoxy groups would also be present. tandfonline.commuthayammal.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure confirmation.
In the ¹H NMR spectrum, distinct signals would be observed for the aromatic protons, the amide protons (-CONH₂), and the methoxy protons (-OCH₃). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.
In the ¹³C NMR spectrum, separate resonances would be seen for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the aromatic ring (with the carbon attached to the nitro group being significantly downfield), and the methoxy carbons. muthayammal.inmdpi.com
Future Research Directions and Prospects
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted benzenes like 2,6-Dimethoxy-3-nitrobenzamide often requires multi-step procedures where the order of reactions is critical to achieving the desired substitution pattern. libretexts.orglibretexts.org Future research will likely focus on developing more convergent and efficient synthetic strategies.
Furthermore, advancements in catalysis, such as the use of novel transition-metal catalysts, could enable more selective and higher-yielding reactions. The development of greener synthetic methods, utilizing less hazardous reagents and solvents, will also be a key consideration in future synthetic efforts.
| Synthetic Strategy | Description | Potential Advantages |
| Multi-component Cyclization | One-pot reaction combining multiple simple molecules to form the polysubstituted benzene (B151609) core. | Increased efficiency, reduced step count, atom economy. |
| Late-stage Functionalization | Introduction of key functional groups at a late stage of the synthesis. | Greater flexibility, access to a wider range of derivatives. |
| Advanced Catalysis | Utilization of novel catalysts to improve reaction selectivity and yield. | Higher efficiency, milder reaction conditions. |
| Green Chemistry Approaches | Use of environmentally benign solvents and reagents. | Reduced environmental impact, increased safety. |
Exploration of Unconventional Reactivity Profiles
The steric hindrance imposed by the two methoxy (B1213986) groups flanking the nitro group in this compound can lead to unconventional reactivity. Future research should delve into exploring how this steric crowding influences the chemical behavior of the nitro and amide functionalities. For instance, the nitro group's typical reactivity in reduction or nucleophilic aromatic substitution might be altered.
Investigating the activation of this sterically hindered system using novel catalytic methods, such as urea-based catalysts for reactions involving nitrimines, could reveal new synthetic pathways. nih.gov Additionally, exploring the potential for the methoxy groups to participate in or direct reactions, for example through O-demethylation by specialized enzymes, could open up new metabolic or degradative pathways. asm.org The selective activation of C-H bonds on the aromatic ring, a significant challenge in organic synthesis, could also be a fruitful area of investigation for this molecule.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool for accelerating scientific discovery. nih.govacs.orgencyclopedia.pub For this compound, computational chemistry can be employed to predict its reactivity, electronic properties, and potential biological activities before undertaking extensive laboratory work. acs.orgnih.gov
Future research should leverage computational tools for:
Reaction Mechanism Elucidation: Detailed computational studies can provide insights into the transition states and energy barriers of potential reactions, guiding the development of new synthetic methods. acs.org
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound, aiding in the design of more potent compounds. youtube.com
Virtual Screening: Computational docking studies can be used to screen libraries of virtual compounds based on the this compound scaffold against various biological targets. youtube.comslideshare.net
The integration of these computational predictions with targeted experimental validation will streamline the research process, saving time and resources. encyclopedia.pub
Design of Highly Selective and Potent Derivatives
The benzamide (B126) moiety is a common feature in many biologically active compounds, including enzyme inhibitors. nih.govtandfonline.comnih.gov The this compound scaffold offers a unique starting point for the design of novel, highly selective, and potent derivatives. Future research in this area will likely focus on modifying the core structure to enhance its interaction with specific biological targets.
This could involve:
Modification of the Benzamide Group: Altering the substituents on the amide nitrogen can influence the compound's solubility, cell permeability, and binding affinity.
Functionalization of the Aromatic Ring: Introducing new functional groups or modifying the existing methoxy groups can lead to enhanced selectivity and potency. For example, designing derivatives that can act as selective COX-2 inhibitors. researchgate.net
Isosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties can fine-tune the compound's biological activity.
The design of these new derivatives will be heavily reliant on the integrated computational and experimental approaches mentioned in the previous section.
Expansion into New Areas of Application in Chemical Science and Beyond
While the current applications of this compound are not extensively documented, its structural features suggest potential for use in a variety of fields. Nitroaromatic compounds, in general, are used in the synthesis of dyes, pesticides, and pharmaceuticals. nih.govresearchgate.net
Future research could explore the following application areas:
Materials Science: The electron-deficient nature of the nitroaromatic ring could make this compound or its derivatives useful in the development of novel electronic materials or sensors for detecting specific analytes. mdpi.com The global market for nitroaromatics is significant, with applications in various industries including construction and electronics. wiseguyreports.com
Medicinal Chemistry: As discussed, the benzamide scaffold is a well-established pharmacophore. Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents. diva-portal.org
Agrochemicals: The nitroaromatic structure is present in some pesticides, suggesting a potential, though speculative, avenue for investigation in this area.
The exploration of these new applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and biologists.
Q & A
Q. What are the critical steps in synthesizing 2,6-Dimethoxy-3-nitrobenzamide with high purity?
- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized benzamide precursor. Key steps include:
- Protection of methoxy groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during nitration.
- Controlled nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to selectively introduce the nitro group at the meta position relative to the methoxy substituents.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor progress via TLC or HPLC .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks.
- Waste disposal : Segregate nitro-containing waste in labeled containers for professional hazardous waste treatment. Avoid aqueous disposal due to environmental persistence .
Q. Which analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use - and -NMR to verify methoxy (δ 3.8–4.0 ppm) and nitro group positions.
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) for trace impurity identification.
- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures .
Advanced Research Questions
Q. How can researchers address conflicting NMR data observed during the structural elucidation of this compound derivatives?
- Methodological Answer :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C.
- Computational modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software).
- Isotopic labeling : Synthesize -labeled analogs to clarify nitro group coupling patterns .
Q. What experimental design considerations are crucial for optimizing reaction yields in multi-step syntheses involving nitro-substituted benzamides?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group reactivity but require rigorous drying to avoid hydrolysis.
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) for nitration efficiency.
- In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reaction parameters in real time .
Q. What methodologies are recommended for investigating the biological activity mechanisms of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against target enzymes (e.g., PARP-1) using fluorescence-based NAD⁺ depletion assays.
- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding modes to active sites.
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
Q. How should contradictory data regarding the nitro group's electronic effects in this compound be systematically analyzed?
- Methodological Answer :
- Comparative substituent studies : Synthesize analogs with electron-withdrawing (e.g., Cl) or donating (e.g., NH₂) groups at the nitro position.
- Electrochemical analysis : Cyclic voltammetry to measure reduction potentials and correlate with Hammett σ constants.
- X-ray crystallography : Resolve crystal structures to evaluate resonance/inductive effects on bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
